molecular formula C13H16I2N2 B14184705 1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide CAS No. 847820-10-4

1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide

Cat. No.: B14184705
CAS No.: 847820-10-4
M. Wt: 454.09 g/mol
InChI Key: BVHBPIYIAVAFME-UHFFFAOYSA-M
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Description

1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a bipyridinium compound, known for its unique structural and electrochemical properties. This compound is part of the bipyridinium family, which is widely studied in supramolecular chemistry due to its ability to form stable complexes and exhibit interesting redox behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the methylation of 2,2’-bipyridine followed by iodination. One common method is the reaction of 2,2’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridinium salts and radical cations, which have applications in electrochemical devices and molecular electronics .

Mechanism of Action

The mechanism of action of 1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring stable redox behavior and complex formation .

Properties

CAS No.

847820-10-4

Molecular Formula

C13H16I2N2

Molecular Weight

454.09 g/mol

IUPAC Name

1,4-dimethyl-2-(4-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide

InChI

InChI=1S/C13H15N2.2HI/c1-10-4-6-14-12(8-10)13-9-11(2)5-7-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1

InChI Key

BVHBPIYIAVAFME-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[NH+]C=C1)C2=[N+](C=CC(=C2)C)C.[I-].[I-]

Origin of Product

United States

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